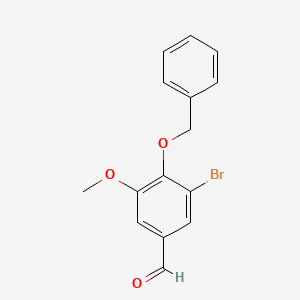

4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde

Descripción

Propiedades

IUPAC Name |

3-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBCOPLQBMQCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350144 | |

| Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2556-04-9 | |

| Record name | 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 4-(Benzyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the protection of the hydroxyl group of 3-bromo-5-methoxybenzaldehyde with a benzyl group. This can be achieved by reacting 3-bromo-5-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually conducted under reflux conditions to facilitate the formation of the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic medium.

Reduction Reactions: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products Formed

Substitution Reactions: Formation of substituted benzaldehyde derivatives.

Oxidation Reactions: Formation of 4-(Benzyloxy)-3-bromo-5-methoxybenzoic acid.

Reduction Reactions: Formation of 4-(Benzyloxy)-3-bromo-5-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Synthetic Applications

4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse functionalization, making it valuable in the development of new pharmaceuticals.

Synthesis of Derivatives

- N-benzyl Derivatives : The compound has been utilized in synthesizing novel N-benzyl derivatives that exhibit significant biological activity, such as anti-diabetic effects. For example, derivatives synthesized from this compound showed IC₅₀ values lower than that of acarbose, indicating potential as therapeutic agents for diabetes management .

- Benzofuran Derivatives : It is also involved in the synthesis of benzofuran derivatives, which possess various pharmacological properties, including anti-cancer and anti-inflammatory activities. One such derivative demonstrated anti-metastatic effects in hepatocellular carcinoma cells by modulating key signaling pathways .

Biological Activities

Research has indicated several biological activities associated with this compound and its derivatives:

- Anti-Diabetic Activity : Compounds derived from this compound have shown promising results in inhibiting alpha-glucosidase, which is crucial for managing blood sugar levels .

- Anti-Cancer Properties : Studies suggest that certain derivatives can inhibit cell proliferation and migration in cancer cell lines. For instance, one derivative was found to suppress the expression of proteins associated with epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Case Study 1: Synthesis and Evaluation of Anti-Diabetic Agents

In a study focused on synthesizing N-benzyl derivatives from this compound, researchers evaluated their inhibitory effects on alpha-glucosidase. The most active compounds showed IC₅₀ values significantly lower than that of standard drugs like acarbose. This suggests potential for developing new anti-diabetic medications based on this scaffold .

Case Study 2: Anti-Metastatic Effects in Hepatocellular Carcinoma

A derivative synthesized from this compound was tested for its effects on Huh7 cells (a hepatocellular carcinoma cell line). The study revealed that the compound could downregulate p53 and integrin α7 expression, leading to decreased cell motility and migration. This indicates its potential as a therapeutic agent against liver cancer metastasis .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The benzyloxy, bromine, and methoxy groups contribute to its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity.

Comparación Con Compuestos Similares

Similar Compounds

4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a bromine atom.

4-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine atom at the 3-position.

3-Bromo-5-methoxybenzaldehyde: Lacks the benzyloxy group at the 4-position.

Uniqueness

4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde is unique due to the presence of all three functional groups: benzyloxy, bromine, and methoxy. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde is an organic compound with a unique structure characterized by a benzyloxy group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 5-position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Despite limited specific studies, preliminary findings suggest significant antioxidant properties and potential interactions with biological macromolecules.

- Molecular Formula : C16H15BrO3

- Molecular Weight : Approximately 335.2 g/mol

- Structural Features :

- Benzyloxy group enhances reactivity.

- Bromine atom may contribute to biological activity.

- Methoxy group influences solubility and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties . It can inhibit the oxidation of lipoproteins, which is crucial in preventing cellular damage associated with oxidative stress. The antioxidant activity is hypothesized to be linked to the interaction of its hydroxyl group with lipid molecules, although the specific mechanism remains to be elucidated.

Enzyme Interactions

The compound's structural features suggest potential for enzyme inhibition studies. Its ability to bind covalently to nucleophilic sites on enzymes indicates that it could serve as a candidate for therapeutic applications targeting various enzymes involved in metabolic pathways .

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have shown promising results:

- Inhibition of α-Glucosidase : A study on structurally similar compounds indicated that derivatives with similar functional groups exhibited significant inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management. For instance, one derivative had an IC50 value of 0.207 mM, suggesting that modifications in similar compounds may yield effective inhibitors .

- Cytotoxicity Studies : Although specific cytotoxicity data for this compound are lacking, related compounds have been evaluated for their effects on cancer cell lines. For example, a study demonstrated that certain derivatives reduced cell viability in hepatocellular carcinoma cells without affecting normal hepatocytes, indicating selective cytotoxicity that could be explored further for this compound .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Benzyloxy)-2-hydroxybenzaldehyde | Hydroxyl group at the 2-position | Antioxidant |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | Methoxy group at the 3-position | Potential enzyme inhibitor |

| 3-Bromo-5-methoxybenzaldehyde | Bromine at the 3-position | Antioxidant |

The uniqueness of this compound lies in its combination of three functional groups—benzyloxy, bromine, and methoxy—enhancing its chemical reactivity and biological activity compared to similar compounds.

Q & A

Q. Example Optimization Table :

| Variable | Optimal Condition | Yield Increase |

|---|---|---|

| Solvent | DMF | +15% |

| Catalyst | TBAB (5 mol%) | +10% |

| Temperature | 60°C → 80°C gradient | +8% |

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) studies are used to:

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The aldehyde group and bromine atom show high electrophilicity .

- HOMO-LUMO Analysis : Predict charge transfer interactions. The HOMO (-6.2 eV) localizes on the benzyloxy group, while LUMO (-2.8 eV) resides on the brominated ring .

- Molecular Electrostatic Potential (MEP) : Maps highlight electron-rich regions (methoxy oxygen) and electron-deficient zones (bromine) .

Software Tools : Gaussian 09 with B3LYP/6-311++G(d,p) basis set .

Advanced: How is the antimicrobial activity of this compound evaluated, and what mechanistic insights exist?

Answer:

Assay Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.